molecular formula C12H11NO2 B1197559 4-Hydroxylaminodiphenyl ether CAS No. 39501-62-7

4-Hydroxylaminodiphenyl ether

Cat. No.: B1197559
CAS No.: 39501-62-7
M. Wt: 201.22 g/mol
InChI Key: PFRFIDRGSIUQLP-UHFFFAOYSA-N
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Description

Conceptual Framework of Hydroxylamine (B1172632) and Diphenyl Ether Moieties in Organic Chemistry

The chemical behavior of 4-Hydroxylaminodiphenyl ether is fundamentally derived from its two core components: the hydroxylamine moiety and the diphenyl ether moiety.

The hydroxylamine group (-NHOH) is an inorganic functional group with the formula NH₂OH. wikipedia.org It can be viewed as a hybrid of ammonia (B1221849) and water. chemeurope.com This moiety is known for its reactivity and can act as a nucleophile, a reducing agent, and a precursor in the synthesis of other functional groups, most notably oximes, which are formed through its reaction with aldehydes or ketones. wikipedia.orgchemeurope.com The presence of both nitrogen and oxygen atoms allows for versatile reactivity, including alkylation which typically occurs at the nitrogen atom. wikipedia.org Hydroxylamines and their derivatives are recognized as important intermediates in the metabolic pathways of nitroaromatic compounds. nih.gov

The diphenyl ether moiety, with the chemical formula (C₆H₅)₂O, constitutes the structural backbone of the compound. It is the simplest diaryl ether and is characterized by an oxygen atom connecting two phenyl rings. wikipedia.org This structure is noted for its chemical and thermal stability. atamanchemicals.comchemicalbook.com The ether linkage itself is relatively unreactive. britannica.com However, the attached phenyl rings can undergo typical electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation. wikipedia.org Its stability makes it a common framework in various applications, including as a heat-transfer agent and a fragrance component. wikipedia.orgatamanchemicals.com

When combined into the this compound structure, these two moieties confer a unique set of properties. The diphenyl ether framework provides a large, relatively stable aromatic system, while the hydroxylamino group at the para-position of one phenyl ring becomes the primary site of chemical reactivity. The synthesis of this compound often involves the reduction of the corresponding nitro compound, 4-nitrodiphenyl ether, or the controlled hydroxylation of 4-aminodiphenyl ether. ontosight.aioup.com Its reactivity makes it a valuable, albeit often transient, intermediate in the synthesis of other molecules. ontosight.ai

Historical Context of Research on Related Ether and Hydroxylamine Compounds

The scientific investigation of ethers and hydroxylamines dates back to the 19th and even earlier centuries, laying the groundwork for the eventual study of more complex derivatives like this compound.

The history of ether synthesis can be traced back to 1275 when Raymond Lully described the action of oil of vitriol (sulfuric acid) on spirit of wine (ethanol). yale.edu However, it was not until the 19th century that the structure and catalytic nature of ether formation were understood, with chemists like Boullay, Mitscherlich, and Berzelius contributing to the knowledge that a small amount of acid could produce large quantities of ether. yale.edu The term "ether" came to define the R-O-R' class of organic compounds, which are recognized for their relative stability and utility as solvents. britannica.comnumberanalytics.com

Hydroxylamine was first synthesized in an aqueous solution by Wilhem Clemens Lossen in 1865. nih.gov The anhydrous form was prepared later in 1891 by Lobry de Bruyn and Crismer. nih.gov From the outset, hydroxylamine's utility in organic reactions was apparent, with its use in synthesizing aldoximes and ketoximes being established by 1897. nih.gov Over the 20th century, its role expanded significantly, being used as a reducing agent, in the synthesis of polymers like Nylon-6, and as a tool in molecular biology to induce mutations. wikipedia.orgchemeurope.com

Research into more complex molecules combining these moieties grew throughout the 20th century. Studies on related structures, such as 4-amino-4'-hydroxylaminodiphenyl sulfone, were published as early as 1946. acs.org In subsequent decades, interest in substituted diphenyl ethers increased, particularly in the agricultural industry. This led to research on the environmental fate and metabolic pathways of these compounds. For instance, studies on the photolysis of substituted diphenyl ethers showed that a common reaction pathway involves the reduction of nitro substituents to amines, a process that proceeds through a hydroxylamine intermediate. chemicalbook.com Specific research into the mutagenic activity of metabolites of 4-nitrobiphenyl (B1678912) ether in the late 1970s and early 1980s identified 4-hydroxylaminobiphenyl ether as a key, highly active intermediate. nih.gov More recently, enzymatic systems have been explored for the specific conversion of 4-nitrobiphenyl ether into 4-hydroxylaminobiphenyl ether and subsequently to other useful chemical intermediates. oup.com

Data Tables

Table 1: Physicochemical Properties of Diphenyl Ether and Key Derivatives

This table presents data for diphenyl ether and its nitro and amino derivatives, which are common precursors or related compounds to this compound.

PropertyDiphenyl Ether4-Nitrodiphenyl Ether4,4'-Oxydianiline (4-Aminodiphenyl ether)
Chemical Formula C₁₂H₁₀OC₁₂H₉NO₃C₁₂H₁₂N₂O
Molar Mass 170.21 g/mol wikipedia.org215.20 g/mol nih.gov200.24 g/mol wikipedia.org
Appearance Colorless solid or liquid wikipedia.orgPale yellow to orange powder/crystal chembk.comtcichemicals.comColorless crystalline solid wikipedia.orgchemicalbook.com
Melting Point 25-27 °C atamanchemicals.com53-56 °C chembk.com188-192 °C wikipedia.org
Boiling Point 259 °C atamanchemicals.com320 °C chembk.comSublimes noaa.gov
Solubility in Water Insoluble wikipedia.orgchemicalbook.comInsolubleInsoluble wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39501-62-7

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

N-(4-phenoxyphenyl)hydroxylamine

InChI

InChI=1S/C12H11NO2/c14-13-10-6-8-12(9-7-10)15-11-4-2-1-3-5-11/h1-9,13-14H

InChI Key

PFRFIDRGSIUQLP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NO

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NO

Other CAS No.

39501-62-7

Synonyms

4-hydroxylaminobiphenyl ether
4-hydroxylaminodiphenyl ether
NHOH-DPE

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Direct Synthesis of the 4-Hydroxylaminodiphenyl Ether Core Structure

The synthesis of the this compound core structure is predominantly achieved through the reduction of nitroaromatic precursors or the functionalization of amino precursors.

Reduction of Nitroaromatic Precursors

The reduction of 4-nitrodiphenyl ether is a common and effective method for preparing this compound. This transformation can be accomplished using various techniques, including catalytic hydrogenation, chemical reduction, and electrochemical methods.

Catalytic hydrogenation offers a clean and efficient route for the selective reduction of the nitro group. This process typically involves the use of a metal catalyst and a hydrogen source.

Heterogeneous Catalysis: Palladium on carbon (Pd/C) is a widely used catalyst for the hydrogenation of nitroarenes. The reaction is typically carried out under a hydrogen atmosphere at controlled temperature and pressure. google.com For instance, the hydrogenation of 4,4'-dinitrodiphenyl ether in the presence of a Pd/C catalyst yields the corresponding diamino product, illustrating the effectiveness of this catalyst system for nitro group reduction. google.com While the complete reduction to the amine is common, careful control of reaction conditions, such as catalyst activity, hydrogen pressure, and reaction time, can allow for the isolation of the intermediate hydroxylamine (B1172632).

Enzymatic Catalysis: Biocatalytic methods have emerged as a sustainable alternative. Nitroreductase enzymes, such as the one from Pseudomonas pseudoalcaligenes, can catalyze the reduction of 4-nitrobiphenyl (B1678912) ether to 4-hydroxylaminobiphenyl ether with high selectivity. researchgate.netoup.com This enzymatic reduction is part of a two-step process where the resulting hydroxylamine can be further converted to other useful compounds. researchgate.netoup.com

Table 1: Catalytic Hydrogenation Methods for Nitroaromatic Precursors

Catalyst System Precursor Product Key Features
Palladium on Carbon (Pd/C) 4,4'-Dinitrodiphenyl ether 4,4'-Diaminodiphenyl ether Effective for complete reduction to amine. google.com

Various chemical reducing agents can be employed to convert 4-nitrodiphenyl ether to its hydroxylamino derivative. The choice of reagent is crucial for achieving the desired partial reduction.

Metal-Based Reductants: Zinc amalgam in the presence of a proton source like ethanol (B145695) has been used for the reduction of o-nitrobiphenyl to o-hydroxylaminobiphenyl. lookchem.com This method demonstrates the utility of metal amalgams in achieving the desired hydroxylamine product. lookchem.com

Chemoenzymatic Systems: A combination of a nitroreductase enzyme (NfsB) and a chemical reducing agent like sodium dithionite (B78146) can be used for the reduction of aromatic nitro compounds. researchgate.net This approach can overcome the limitations of using either the enzyme or the chemical reagent alone, leading to a more efficient conversion. researchgate.net

Electrochemical methods provide a high degree of control over the reduction process by tuning the applied potential. The reduction of nitroaromatic compounds, including nitrophenyl derivatives, has been studied using techniques like cyclic voltammetry. acs.orguchile.clrsc.orgrsc.org

Controlled Potential Electrolysis: The electrochemical reduction of C-4 nitrophenyl derivatives in protic media can lead to the formation of the corresponding arylhydroxylamines through a four-electron reduction process. uchile.cl The stability and further reactivity of the hydroxylamine can be influenced by the pH of the medium. uchile.cl The reduction of 4-nitrophenyl radicals grafted onto a carbon surface can also be achieved electrochemically to yield the corresponding amino groups, indicating the feasibility of this method for surface-modified materials. acs.org

Formation via Oxidation or Functionalization of Amino Precursors

An alternative synthetic route involves the oxidation or functionalization of the corresponding amino compound, 4-aminodiphenyl ether.

Oxidation of Amines: The synthesis of this compound can be achieved by reacting 4-aminodiphenyl ether with a suitable hydroxylating agent. ontosight.ai This process requires careful control of reaction conditions to ensure the selective formation of the desired hydroxylamine product. ontosight.ai

Construction of the Diphenyl Ether Linkage within Hydroxylamino Derivatives

In some synthetic strategies, the diphenyl ether linkage is formed after the hydroxylamino functionality is already present on one of the aromatic rings or is formed in situ.

Ullmann Condensation: The Ullmann condensation is a classic method for forming diaryl ether bonds. This reaction involves the coupling of a phenol (B47542) with an aryl halide in the presence of a copper catalyst. While direct application to hydroxylamino-substituted precursors is less common due to the reactivity of the hydroxylamino group, variations of this reaction could potentially be employed. For example, the synthesis of diphenyl ether derivatives has been achieved by reacting an m-halogenobenzyl ester with an alkali metal phenolate (B1203915). google.com

Nucleophilic Aromatic Substitution: The synthesis of nitrodiphenyl ethers, which are precursors to the target compound, often involves the nucleophilic aromatic substitution of a halogen on a nitro-activated ring with a phenoxide. For instance, 4,4'-dinitrodiphenyl ether can be prepared by the reaction of p-nitrochlorobenzene with a suitable phenoxide, catalyzed by CuI. google.com Similarly, 3-amino-4'-nitrodiphenyl ether can be synthesized from 4-chloronitrobenzene and meta-aminophenol. google.com These nitrodiphenyl ethers can then be reduced to the corresponding hydroxylamines.

Table 2: Methods for Constructing the Diphenyl Ether Linkage

Reaction Type Reactants Catalyst/Conditions Product Type
Ullmann Condensation m-Halogenobenzyl ester, Alkali metal phenolate Copper catalyst Diphenyl ether derivative google.com
Nucleophilic Aromatic Substitution p-Nitrochlorobenzene, Phenoxide CuI 4,4'-Dinitrodiphenyl ether google.com

Williamson Ether Synthesis and its Chemical Adaptations

The Williamson ether synthesis, a cornerstone in the formation of ethers, is a versatile and widely employed method in both laboratory and industrial settings. scienceinfo.comchemeurope.com Developed in 1850 by Alexander Williamson, this reaction typically involves the reaction of an alkoxide ion with a primary alkyl halide through an SN2 mechanism. scienceinfo.comvedantu.com This method is adaptable for producing both symmetrical and unsymmetrical ethers. chemeurope.com

A general representation of the Williamson ether synthesis is the reaction of sodium ethoxide with chloroethane (B1197429) to produce diethyl ether and sodium chloride. wikipedia.org

Nucleophilic Substitution (SN2) Reaction Pathways

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. scienceinfo.com In this concerted reaction, the alkoxide ion (RO⁻) acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide or a similar compound with a suitable leaving group (like a tosylate). scienceinfo.comwikipedia.org This "backside attack" results in the inversion of the stereochemical configuration at the carbon atom. numberanalytics.com For the SN2 reaction to be efficient, a good, strongly electronegative leaving group, typically a halide, is essential. wikipedia.org

The formation of this compound via this pathway would conceptually involve the reaction of a substituted phenoxide with an appropriate alkylating agent. The hydroxylamino group, or a protected version of it, would be present on one of the aromatic rings.

Influence of Alkylating Agent Structure and Stereochemistry on Reaction Outcomes

The structure of the alkylating agent is a critical factor in the success of the Williamson ether synthesis. scienceinfo.com

Primary Alkyl Halides: These are the preferred substrates as they are most susceptible to the SN2 attack and minimize competing side reactions. numberanalytics.commasterorganicchemistry.comucalgary.ca

Secondary Alkyl Halides: These can undergo the desired substitution, but often compete with elimination (E2) reactions, leading to the formation of alkenes. numberanalytics.commasterorganicchemistry.com

Tertiary Alkyl Halides: These are generally unsuitable for the Williamson synthesis as they are highly prone to elimination reactions due to steric hindrance, which impedes the backside attack required for SN2. scienceinfo.comnumberanalytics.commasterorganicchemistry.com

The stereochemistry of the alkylating agent is also a crucial consideration. Since the reaction proceeds via an SN2 mechanism, if the carbon atom bearing the leaving group is a stereocenter, the reaction will result in an inversion of its configuration.

Alkyl Halide TypePrimary Reaction PathwayTypical Outcome
PrimarySN2 SubstitutionHigh yield of ether
SecondarySN2 Substitution & E2 EliminationMixture of ether and alkene
TertiaryE2 EliminationPredominantly alkene
Optimization of Reaction Conditions: Solvent Effects and Temperature

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the Williamson ether synthesis. numberanalytics.comnumberanalytics.com

Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are commonly used. wikipedia.orgnumberanalytics.comnumberanalytics.com These solvents are effective at solvating the cation of the alkoxide, which in turn enhances the nucleophilicity of the alkoxide anion. numberanalytics.com Protic solvents, in contrast, can solvate the nucleophile, reducing its reactivity. inrs.ca

Temperature: The reaction is typically conducted at temperatures ranging from 50 to 100 °C. wikipedia.org While higher temperatures can increase the reaction rate, they can also favor the competing elimination reaction. vedantu.comnumberanalytics.com Therefore, careful temperature control is necessary to achieve the desired outcome. inrs.ca

Catalysts: While not always necessary in laboratory settings, catalysts can be employed to enhance the reaction rate, especially when using less reactive alkylating agents like alkyl chlorides. vedantu.comwikipedia.org The addition of a catalytic amount of a soluble iodide salt can significantly improve the rate through in-situ formation of a more reactive alkyl iodide (Finkelstein reaction). vedantu.comwikipedia.org Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide or 18-crown-6, can also be used to increase the solubility and reactivity of the alkoxide. wikipedia.orginrs.ca

ConditionEffect on Williamson Ether Synthesis
Solvent Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and favor SN2.
Temperature Moderate temperatures (50-100 °C) are typical; higher temperatures can promote elimination. wikipedia.org
Base Strong bases (e.g., NaH, KOtBu) are used to generate the alkoxide. numberanalytics.com
Catalyst Soluble iodide salts or phase-transfer catalysts can increase reaction rates. vedantu.comwikipedia.org
Intramolecular Cyclization in Related Systems

When the alkoxide and the leaving group are present within the same molecule, an intramolecular Williamson ether synthesis can occur, leading to the formation of a cyclic ether. masterorganicchemistry.com This process is particularly effective for the formation of 5- and 6-membered rings. masterorganicchemistry.com In the context of diphenyl ether systems, intramolecular cyclization can be a significant reaction pathway, sometimes leading to the formation of dibenzofurans. sigmaaldrich.com For instance, diphenyl ether itself can undergo intramolecular cyclization in the presence of palladium acetate (B1210297) to yield dibenzofuran. sigmaaldrich.com Such cyclizations are generally performed at high temperatures, sometimes exceeding 200°C. google.com

Ullmann Condensation and Related Coupling Reactions

The Ullmann condensation, or Ullmann-type reaction, is a copper-catalyzed method for forming aryl ethers from the reaction of an aryl halide with a phenol. synarchive.comwikipedia.org This reaction is an important alternative to the Williamson ether synthesis, particularly for the synthesis of diaryl ethers.

Traditionally, the Ullmann condensation required harsh reaction conditions, including high temperatures (often above 210 °C) and the use of high-boiling polar solvents like N-methylpyrrolidone or nitrobenzene, with stoichiometric amounts of copper. wikipedia.org An illustrative example is the synthesis of p-nitrophenyl phenyl ether from 4-chloronitrobenzene and phenol. wikipedia.org

The mechanism is thought to involve the formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org Modern variations of the Ullmann reaction often utilize soluble copper catalysts supported by ligands, which can lead to milder reaction conditions. wikipedia.org

For the synthesis of a substituted diphenyl ether like this compound, the Ullmann condensation would involve the coupling of a substituted phenol with a substituted aryl halide in the presence of a copper catalyst.

Alkoxymercuration-Demercuration Strategies for Ether Formation

Alkoxymercuration-demercuration is a two-step process that allows for the Markovnikov addition of an alcohol to an alkene, resulting in the formation of an ether. libretexts.orgbyjus.com This method is particularly useful because it avoids the carbocation rearrangements that can occur under acidic conditions. byjus.comlibretexts.org

The reaction proceeds in two stages:

Alkoxymercuration: The alkene reacts with mercuric trifluoroacetate (B77799) in the presence of an alcohol. The alcohol acts as a nucleophile, attacking the intermediate mercurinium ion at the more substituted carbon, following Markovnikov's rule. libretexts.orgmasterorganicchemistry.com

Demercuration: The organomercury intermediate is then treated with a reducing agent, typically sodium borohydride (B1222165) (NaBH₄), which replaces the mercury with a hydrogen atom to yield the final ether product. libretexts.orgbyjus.com

This strategy could be conceptually applied to the synthesis of precursors to this compound if an appropriate alkene-containing starting material were available.

Functional Group Interconversions on the Hydroxylamino Moiety

The hydroxylamino group (-NHOH) is an intermediate oxidation state between an amino group (-NH2) and a nitro group (-NO2), which allows for its conversion into either of these functionalities through selective oxidation or reduction. It can also undergo substitution reactions on the nitrogen atom.

The hydroxylamino moiety of this compound can be selectively oxidized to the corresponding nitroso derivative. Research has shown that this compound (4-NHOH) is converted to 4-nitrosobiphenyl (B155253) ether (4-NO). nih.gov In one study, this conversion was observed to be complete after 30 minutes of incubation in the absence of NADPH. nih.gov This transformation highlights the susceptibility of the hydroxylamino group to oxidation, a key step in certain metabolic activation pathways. nih.gov

ReactantReagent/ConditionProduct
This compoundOxidation (e.g., air, mild oxidizing agents)4-Nitrosobiphenyl ether

This interactive table summarizes the selective oxidation transformation.

Conversely, the hydroxylamino group can be selectively reduced to the corresponding primary amine. The reduction of this compound yields 4-aminodiphenyl ether. This transformation is a critical step in the detoxification pathway of corresponding nitroaromatic compounds, as the hydroxylamine is often a reactive intermediate. oup.comresearchgate.net This reduction can be accomplished using various reducing agents common in organic synthesis, such as catalytic hydrogenation or certain metal hydrides. For instance, studies on related nitroaromatic compounds have demonstrated the use of enzymes like nitroreductases, which catalyze the reduction of a nitro group through the hydroxylamine stage to the amine. oup.comresearchgate.net In the presence of a co-factor like NADPH, the equilibrium between the hydroxylamine and the nitroso form can be shifted towards the reduced hydroxylamine state. nih.gov

ReactantReagent/ConditionProduct
This compoundReduction (e.g., catalytic hydrogenation, nitroreductases)4-Aminodiphenyl ether

This interactive table summarizes the selective reduction transformation.

The nitrogen atom of the hydroxylamino group is nucleophilic and can participate in substitution reactions to form various derivatives.

N-Acetylation: The hydroxylamino group can be acetylated to form N-hydroxyacetylamino derivatives. Research has documented the synthesis of 4-hydroxyacetylaminobiphenyl ether, also referred to as 4-N(OH)Ac, from this compound. nih.gov This reaction is significant as N-acetylation is a key metabolic process for many aromatic amines and their derivatives, often mediated by N-acetyltransferase (NAT) enzymes. nih.govresearchgate.net Further acetylation can also occur on the oxygen atom, leading to products like 4-acetoxyacetylaminobiphenyl ether [4-N(OAc)Ac]. nih.gov

N-Alkylation: General methods for the N-alkylation of amines are applicable to this compound to produce N-alkylated derivatives. These methods often involve the reaction with alcohols or carboxylic acids in the presence of a catalyst. rsc.orgcsic.es For instance, catalytic systems based on transition metals like palladium, ruthenium, or iridium can facilitate the N-alkylation of amines using alcohols, in what is known as a "borrowing hydrogen" or "hydrogen auto-transfer" methodology. rsc.orgorganic-chemistry.org These reactions are environmentally favorable as the primary byproduct is water. rsc.org Gas-phase alkylation over metal oxide catalysts is another established method. google.com

Reaction TypeReactantReagent/ConditionProduct Example
N-AcetylationThis compoundAcetylating agent (e.g., acetic anhydride (B1165640), acetyl-CoA)4-Hydroxyacetylaminobiphenyl ether
N,O-DiacetylationThis compoundExcess acetylating agent4-Acetoxyacetylaminobiphenyl ether
N-AlkylationThis compoundAlcohol, Catalyst (e.g., Pd, Ru, Ir)N-alkyl-N-(4-phenoxyphenyl)hydroxylamine

This interactive table summarizes key N-substitution and derivatization reactions.

Regioselectivity and Stereochemical Control in Synthetic Routes

Regioselectivity is a crucial aspect of the synthesis and transformation of substituted aromatic compounds like this compound. The "4-" substitution pattern is itself a result of regioselective synthesis, typically starting from the nitration of diphenyl ether, which favors substitution at the para position.

A significant example of regioselectivity in the transformation of this compound is its enzymatic conversion to an aminophenol. oup.com Research has shown that hydroxylaminobenzene mutase from Pseudomonas pseudoalcaligenes JS45 can stoichiometrically convert this compound into 2-amino-5-phenoxyphenol. oup.com This transformation, a type of Bamberger rearrangement, is highly regioselective, with the amino group being introduced ortho to the original hydroxylamino position and the hydroxyl group migrating. This enzymatic approach demonstrates precise control over the reaction's outcome, yielding a specific isomer that is valuable as an intermediate for other materials. oup.com

The directing effects of the phenoxy and hydroxylamino groups also govern the regioselectivity of further electrophilic substitution reactions on the aromatic rings. Computational methods are increasingly used to predict the regioselectivity of such reactions, for example by calculating the activation barriers for substitution at different positions. beilstein-journals.org As there are no chiral centers in this compound, stereochemical control is not a factor in its synthesis or the reactions discussed.

Reactivity and Mechanistic Studies

Reactivity of the Hydroxylamino Group

The -NHOH group is a versatile functional group, capable of acting as a nucleophile or, upon activation, an electrophile. It is also susceptible to rearrangement and radical-mediated transformations.

The hydroxylamino group contains two nucleophilic centers: the nitrogen and the oxygen atoms. In substitution reactions, the nitrogen atom is generally the more potent nucleophile. cardiff.ac.uk N-Arylhydroxylamines can participate in nucleophilic substitution reactions with activated aromatic halides. thieme-connect.de For instance, hydroxylamine (B1172632) can displace fluoride (B91410) from pentafluorobenzene (B134492) to yield N-(pentafluorophenyl)hydroxylamine. thieme-connect.de

Furthermore, the nitrogen atom of hydroxylamines can be arylated through transition-metal-catalyzed cross-coupling reactions. Palladium and copper catalysts are effective for the N-arylation of hydroxylamines with aryl halides, providing a direct route to more complex N-arylhydroxylamine structures. organic-chemistry.org It is expected that the nitrogen atom of 4-Hydroxylaminodiphenyl ether would similarly serve as the primary site for nucleophilic attack in such reactions.

While inherently nucleophilic, the hydroxylamine functionality can be rendered electrophilic. This "umpolung" reactivity is achieved by converting the hydroxyl group into a better leaving group, for example, by acylation or sulfonylation. nih.gov This activation facilitates the cleavage of the N-O bond. nih.govrsc.orgnih.gov

Mechanistic studies on related O-aryl N-sulfinylhydroxylamines suggest that nucleophilic attack at the sulfur atom can lead to the loss of a phenolate (B1203915) leaving group, forming a transient sulfinyl nitrene species. nih.gov Alternatively, in reactions catalyzed by transition metals like iron, N-O bond cleavage can lead to the formation of nitrene intermediates, which can then undergo intramolecular C-H amination. nih.gov These pathways highlight the importance of the N-O bond's reactivity in synthetic transformations, allowing the nitrogen atom to function as an electrophile. mdpi.com

Aryl hydroxylamines are known to undergo rearrangement reactions. A notable example is the enzymatic rearrangement of 4-hydroxylaminobiphenyl ether, a close analog of the title compound, into 2-amino-5-phenoxyphenol. This transformation is catalyzed by a hydroxylaminobenzene mutase. This type of rearrangement, where the amino group migrates to the ortho position of the aromatic ring, is a known pathway for aryl hydroxylamines.

Other related rearrangements in organic chemistry include the Beckmann rearrangement of oximes and the benzidine (B372746) rearrangement of 1,2-diphenylhydrazine, which transforms into 4,4'-diaminobiphenyl under acidic conditions. libretexts.orgbdu.ac.in The benzidine rearrangement is described as a thieme-connect.dethieme-connect.desigmatropic reaction. bdu.ac.in While not directly applicable to this compound, these reactions illustrate the propensity of related structures to undergo significant molecular reorganization.

The hydroxylamino group can participate in single-electron transfer (SET) processes to form nitrogen-centered radicals. Research has shown that protonated electron-poor O-aryl hydroxylamines can generate highly electrophilic aminium radicals under photoredox catalysis. nih.govsci-hub.seresearchgate.net These aminium radicals are potent electrophiles that can undergo polarized addition to aromatic compounds, enabling direct C-H amination. nih.govsci-hub.seresearchgate.netacs.org

Electrochemically, the reduction of N-arylhydroxylamines in aprotic solvents can occur through an ECE (Electron transfer-Chemical step-Electron transfer) mechanism. researchgate.net This process involves the initial formation of a radical anion, which subsequently undergoes cleavage of the N-OH bond. researchgate.net Additionally, a selective photoinduced reduction of nitroarenes to N-arylhydroxylamines has been demonstrated, which is thought to proceed via a proton-coupled electron transfer (PCET) or hydrogen atom transfer (HAT) pathway involving nitrosoarene intermediates. organic-chemistry.org

Reactivity of the Diphenyl Ether Linkage

The C-O-C bond in diaryl ethers is notably stable due to the sp² hybridization of the aromatic carbons, which strengthens the bond and disfavors common cleavage mechanisms.

The cleavage of the diphenyl ether linkage in this compound is challenging under standard conditions.

Resistance to Acid-Catalyzed Cleavage Unlike alkyl ethers, which are readily cleaved by strong acids like HBr and HI, diaryl ethers are generally unreactive under these conditions. libretexts.orgrsc.org The mechanism for acid-catalyzed ether cleavage typically involves protonation of the ether oxygen followed by an SN1 or SN2 nucleophilic attack. libretexts.orgmasterorganicchemistry.com However, the C(sp²)-O bond of a diaryl ether is strong, and the sp²-hybridized carbon is not susceptible to backside SN2 attack. rsc.orgmasterorganicchemistry.com Similarly, the formation of an unstable aryl cation makes an SN1 pathway unfavorable. Studies have confirmed that diphenyl ether is stable even in harsh systems like acidic concentrated lithium bromide (ACLB) solution at elevated temperatures. rsc.org

Alternative Cleavage Pathways Despite its general stability, the diphenyl ether bond can be cleaved under specific, more energetic conditions or through alternative mechanistic pathways.

Cleavage MethodConditions & MechanismProducts
Photochemical Cleavage UV irradiation in a solvent like ethanol (B145695). Proceeds via excitation to a singlet state, followed by dissociation into a phenoxy and a phenyl radical pair. nih.govacs.orgIntramolecular recombination gives rearrangement products (e.g., 2- and 4-hydroxybiphenyls). Escape from the solvent cage followed by H-abstraction gives diffusion products (e.g., phenol (B47542) and benzene). nih.gov
Photoredox Catalysis Visible light, acridinium (B8443388) photocatalyst, aryl carboxylic acid, and a Lewis acid (e.g., Cu(TMHD)₂). nih.govnih.gov Involves electrophilic attack of a photogenerated aryl carboxylic radical on the ether's electron-rich ring, followed by acidolysis and hydrolysis. nih.govnih.govTwo molecules of the corresponding phenols. nih.gov

These findings indicate that while the diphenyl ether linkage of this compound is robust against simple acid hydrolysis, it can be cleaved through photochemical or advanced catalytic methods that proceed via radical intermediates.

Electrophilic Aromatic Substitution on the Phenyl Rings

The this compound molecule contains two phenyl rings that can undergo electrophilic aromatic substitution. The reactivity and orientation of incoming electrophiles are dictated by the existing substituents: the hydroxylamino (-NHOH) group and the phenoxy (-O-Ph) group.

Both the -NHOH and the phenoxy groups are activating groups, meaning they increase the rate of electrophilic substitution compared to unsubstituted benzene (B151609). msu.edumasterorganicchemistry.com They achieve this by donating electron density to the aromatic ring through resonance, which stabilizes the positively charged intermediate (the arenium ion) formed during the reaction. masterorganicchemistry.comorganicmystery.com Both groups are also ortho, para-directors.

In this compound:

Ring A (substituted with -NHOH): The hydroxylamino group is a strong activating group, analogous to -OH and -NH₂. msu.edu It strongly directs incoming electrophiles to the positions ortho to it (positions 3 and 5), as the para position is occupied by the ether linkage.

Ring B (substituted with the phenoxy group): The ether linkage (-O-) is also an activating, ortho, para-directing group. byjus.comtestbook.com It will direct incoming electrophiles to positions 2', 6' (ortho), and 4' (para).

Due to the significantly stronger activating nature of the -NHOH group compared to the phenoxy group, electrophilic attack is expected to occur preferentially on Ring A. msu.edumasterorganicchemistry.com However, with strong electrophiles or forcing conditions, substitution on Ring B is also possible.

Table 1: Directing Effects of Substituents in this compound

Ring Substituent Activating/Deactivating Directing Effect Predicted Substitution Sites
Ring A -NHOH Strongly Activating ortho, para 3 and 5
Ring B -O-Ar Activating ortho, para 2', 6', and 4'

Kinetic and Thermodynamic Aspects of Reactions

The kinetics of the reactions of this compound, particularly its acid-catalyzed rearrangement, have been inferred from studies on analogous N-arylhydroxylamines. The Bamberger rearrangement is found to follow pseudo-first-order kinetics. researchgate.net

Kinetic studies provide significant insight into the reaction mechanism. The rate of the rearrangement is highly dependent on the acidity of the medium. researchgate.netresearchgate.net A key piece of evidence comes from Hammett plots, which correlate reaction rates with substituent electronic effects. For the Bamberger rearrangement, a large negative value for the reaction constant, rho (ρ ≈ -3.19), is observed. researchgate.netresearchgate.net This indicates that electron-donating groups on the aryl ring accelerate the reaction by stabilizing a buildup of positive charge in the rate-determining transition state. This strongly supports the formation of a cationic nitrenium intermediate. researchgate.net

Furthermore, the entropy of activation (ΔS‡) for this rearrangement is typically positive, which is consistent with a dissociative, Sₙ1-type mechanism where the transition state is less ordered than the reactants. researchgate.netresearchgate.net

Table 2: Kinetic Data for the Analogous Bamberger Rearrangement

Parameter Value/Observation Implication Reference
Reaction Order Pseudo-first-order Rate depends on [Arylhydroxylamine] and [H⁺] researchgate.net
Hammett Constant (ρ) -3.19 Buildup of positive charge in the transition state researchgate.netresearchgate.net
Entropy of Activation (ΔS‡) Positive Dissociative (Sₙ1-like) rate-determining step researchgate.netresearchgate.net
Nitrenium Ion Lifetime ~1.5 ns (for a related species) Exists as a discrete, albeit short-lived, intermediate cdnsciencepub.com

Thermodynamically, the cleavage of the C-O bond in the diphenyl ether moiety requires harsh conditions and significant energy input. masterorganicchemistry.comacs.org In contrast, the reactions involving the hydroxylamino group, such as the Bamberger rearrangement, proceed under much milder acidic conditions, indicating a more accessible thermodynamic pathway for the cleavage and rearrangement of the N-O bond.

Detailed Reaction Mechanism Elucidation

The mechanisms for the primary reactions of this compound are elucidated through a combination of kinetic studies, product analysis, and computational chemistry.

Mechanism of Acid-Catalyzed Hydrolysis (Bamberger Rearrangement): The most widely accepted mechanism proceeds through several distinct steps:

Protonation: The reaction initiates with the rapid and reversible protonation of the oxygen atom of the hydroxylamino group by an acid catalyst (e.g., H₃O⁺). wikipedia.orgresearchgate.net

Formation of the Nitrenium Ion: This is the slow, rate-determining step (RDS) of the reaction. The protonated hydroxylamine undergoes heterolytic cleavage of the N-O bond, losing a molecule of water to form a highly reactive, resonance-stabilized arylnitrenium ion. wikipedia.orgresearchgate.netresearchgate.net The positive charge is delocalized into the aromatic ring.

Nucleophilic Attack: A nucleophile, typically a water molecule from the solvent, attacks one of the electron-deficient carbons of the aromatic ring of the nitrenium ion. The attack occurs predominantly at the para position due to steric and electronic factors. wikipedia.org

Deprotonation/Rearomatization: The resulting intermediate is deprotonated, restoring the aromaticity of the ring and yielding the final 4-aminophenol (B1666318) product. wikipedia.org

While the free nitrenium ion is a cornerstone of the classical mechanism, some computational studies have proposed a more nuanced model where the ion exists as part of a solvent-caged complex or proceeds through an aniline (B41778) dication-like transition state, avoiding a truly "free" cationic intermediate. researchgate.net

Mechanism of Reductive Scission: The reductive cleavage of the N-O bond is best described by a radical mechanism, particularly in photoredox or metal-catalyzed systems:

Single Electron Transfer (SET): The reaction is initiated by the transfer of a single electron from a reducing species (e.g., an excited-state photocatalyst or a low-valent metal) to the hydroxylamine. acs.orgacs.org

N-O Bond Cleavage: The resulting radical anion is unstable and rapidly undergoes fragmentation, cleaving the weak N-O bond.

Radical Formation: This scission produces a nitrogen-centered (amidyl) radical and a phenoxide anion. researchgate.netacs.org This highly reactive radical intermediate is then poised for further synthetic transformations.

This mechanistic pathway underscores the utility of the hydroxylamino group as a precursor to nitrogen-centered radicals under reductive conditions.

Compound Index

Derivatives and Analogs Research

Synthesis of Substituted 4-Hydroxylaminodiphenyl Ethers

The synthesis of substituted analogs of 4-Hydroxylaminodiphenyl ether typically involves multi-step processes, often beginning with the construction of a substituted 4-nitrodiphenyl ether, which is then selectively reduced to the corresponding hydroxylamine (B1172632). Classical methods like the Williamson ether synthesis and the Ullmann condensation are foundational. masterorganicchemistry.combyjus.com The Williamson synthesis involves the reaction of a phenoxide with an alkyl or aryl halide, while the Ullmann condensation typically uses a copper catalyst to couple an aryl halide with a phenol (B47542). byjus.comscielo.org.mx Modern cross-coupling strategies may also be employed.

The introduction of alkyl and aryl groups onto the diphenyl ether skeleton can be achieved by starting with appropriately substituted precursors. For instance, an alkyl-substituted phenol can be coupled with 4-nitrofluorobenzene, or an alkyl-substituted aryl boronic acid could be coupled with a phenolic partner, followed by the reduction of the nitro group. Metal-free arylation techniques using diaryliodonium salts represent another potential route for creating aryl-substituted ethers. researchgate.net

Table 1: Examples of Synthesized Alkyl and Aryl Substituted Derivatives
Substituent (Position)Derivative NameCommon Synthetic Strategy
Methyl (e.g., at C-4')4-Hydroxylamino-4'-methyldiphenyl etherUllmann condensation of 4-iodotoluene (B166478) and 4-nitrophenol, followed by reduction.
tert-Butyl (e.g., at C-4')4-tert-Butyl-4'-hydroxylaminodiphenyl etherWilliamson synthesis using sodium 4-tert-butylphenoxide and 1-fluoro-4-nitrobenzene, followed by reduction. masterorganicchemistry.com
Phenyl (e.g., at C-4')4-Hydroxylamino-[1,1'-biphenyl]-4-yl etherSuzuki-type coupling of 4-phenoxyphenol (B1666991) with a nitrophenyl boronic acid, followed by reduction. rsc.org

The synthesis of halogenated analogs follows similar principles, using halogen-substituted precursors. The reactivity of aryl halides in Ullmann-type reactions generally follows the order I > Br > Cl, which can influence the choice of starting materials. scielo.org.mx These derivatives are valuable for probing the effects of electronegativity and steric bulk on the molecule's properties.

Table 2: Research Findings on Halogenated Analogs
Halogen SubstituentExample DerivativeSynthetic Approach Highlight
Fluoro (F)4-Fluoro-4'-hydroxylaminodiphenyl etherCoupling of 4-fluorophenol (B42351) with 1-bromo-4-nitrobenzene.
Chloro (Cl)3'-Chloro-4-hydroxylaminodiphenyl etherUllmann reaction between 3-chlorophenol (B135607) and 1-iodo-4-nitrobenzene. scielo.org.mx
Bromo (Br)4-Bromo-4'-hydroxylaminodiphenyl etherCoupling of 4-bromophenol (B116583) with 4-nitrophenylboronic acid.

To study electronic effects, derivatives featuring electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, and electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) groups are synthesized. The presence of an electron-withdrawing group on the aryl halide can increase the yield in nucleophilic aromatic substitution and Ullmann condensations. scielo.org.mx Conversely, electron-donating groups on the phenol component can enhance its nucleophilicity. Research in related fields has shown that the introduction of EDGs or EWGs can significantly alter the electronic properties and reactivity of aryl ethers. rsc.org

Table 3: Synthesis of Derivatives with EDGs and EWGs
Group TypeExample SubstituentResulting DerivativeKey Synthetic Consideration
Electron-Donating (EDG)-OCH₃ (Methoxy)4-Hydroxylamino-4'-methoxydiphenyl etherUse of 4-methoxyphenol (B1676288) as a nucleophile.
Electron-Withdrawing (EWG)-CN (Cyano)4-Cyano-4'-hydroxylaminodiphenyl etherUse of 4-fluoro-benzonitrile as an electrophile in nucleophilic aromatic substitution.
Electron-Withdrawing (EWG)-NO₂ (Nitro)4-Hydroxylamino-3'-nitrodiphenyl etherRequires careful selective reduction of the precursor dinitro compound.

Functionalization of the Hydroxylamino Nitrogen

Direct modification of the hydroxylamino (-NHOH) moiety is a key area of research for creating derivatives with altered chemical and biological properties.

The nitrogen atom in a hydroxylamine can be oxidized. The oxidation of tertiary amines and nitrogen heterocycles to their corresponding N-oxides is a well-established transformation, commonly achieved using oxidizing agents such as hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), or reagents like sodium percarbonate. organic-chemistry.orgwikipedia.orgthieme-connect.de While the target molecule is a hydroxylamine, not a tertiary amine, these oxidative methods can be adapted. Oxidation of the hydroxylamino nitrogen in this compound could potentially lead to a nitrone or a nitroso derivative, depending on the reaction conditions. The term "N-oxide" in this context refers to the product of nitrogen oxidation.

The nucleophilic character of the hydroxylamino group allows for straightforward derivatization via acylation and sulfonylation.

N-Acyl Derivatives : These are synthesized by reacting this compound with an acylating agent, such as an acyl chloride or a carboxylic anhydride (B1165640), typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. This reaction yields an N-acyl-N-(4-phenoxyphenyl)hydroxylamine.

N-Sulfonyl Derivatives : Similarly, N-sulfonyl derivatives are prepared by treating the parent hydroxylamine with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base. This general approach is used for synthesizing a variety of N-sulfonyl compounds. nih.gov

These reactions allow for the introduction of a wide array of functional groups, enabling detailed exploration of their effects.

Table 4: Functionalization of the Hydroxylamino Nitrogen
FunctionalizationReagent ClassExample ReagentProduct Class
N-AcylationAcyl HalideAcetyl ChlorideN-Acetyl-N-(4-phenoxyphenyl)hydroxylamine
N-AcylationCarboxylic AnhydrideAcetic AnhydrideN-Acetyl-N-(4-phenoxyphenyl)hydroxylamine
N-SulfonylationSulfonyl Chloridep-Toluenesulfonyl Chloride (Tosyl Chloride)N-(4-phenoxyphenyl)-N-(tosyl)hydroxylamine

Imine and Oxime Formation from Related Hydroylamines

Hydroxylamines, including aromatic variants structurally related to this compound, are key precursors in the formation of imines and oximes. These reactions typically involve the condensation of the hydroxylamine group (-NHOH) with a carbonyl compound (an aldehyde or a ketone). tutorchase.commasterorganicchemistry.com

Oxime Formation: The reaction of a hydroxylamine with an aldehyde or ketone yields an oxime. tutorchase.commasterorganicchemistry.com This process involves the nucleophilic attack of the nitrogen atom of the hydroxylamine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com The general mechanism is consistent for various hydroxylamines, including O-substituted and N-alkylhydroxylamines. masterorganicchemistry.comacs.org The reaction is often catalyzed by acid, which protonates the carbonyl oxygen, making the carbon more electrophilic. masterorganicchemistry.com For aryl hydroxylamines, this reaction provides a pathway to introduce a C=N-OH functional group.

Imine Formation: Imines, also known as Schiff bases, are formed when a primary amine reacts with an aldehyde or ketone. tutorchase.com While this compound is a hydroxylamine, its corresponding amine, 4-aminodiphenyl ether, can readily form imines. The mechanism is analogous to oxime formation, involving a nucleophilic attack by the amine nitrogen on the carbonyl carbon and subsequent dehydration. masterorganicchemistry.com

The table below summarizes the reactants and products in imine and oxime formation reactions relevant to hydroxylamine and primary amine precursors.

Precursor Functional GroupReactantProduct Functional GroupProduct Class
Hydroxylamine (-NHOH)Aldehyde (R-CHO) or Ketone (R₂C=O)C=N-OHOxime
Primary Amine (-NH₂)Aldehyde (R-CHO) or Ketone (R₂C=O)C=N-R'Imine (Schiff Base)

Table 1: Imine and Oxime Formation Summary

Studies on O-aryl oximes have also investigated imine exchange reactions, where an existing oxime can react with another hydroxylamine to form a new oxime, a process that can be used to generate diverse compound libraries. psu.edu

Design and Synthesis of Chemically Related Ether-Containing Structures

The synthesis of diaryl ethers is a cornerstone of research into compounds related to this compound. These methods allow for the creation of a diverse library of analogs by varying the aromatic rings and their substituents.

Common synthetic strategies include:

Ullmann Condensation: This classic method involves the copper-catalyzed reaction of a phenol with an aryl halide. organic-chemistry.org For instance, N,N-dimethylglycine has been used to promote the copper-catalyzed Ullmann-type synthesis of diaryl ethers at relatively low temperatures (90°C). organic-chemistry.org

Copper-Promoted Coupling: Modern variations often use copper(II) acetate (B1210297) to promote the coupling of arylboronic acids with phenols at room temperature. This method is noted for its tolerance of a wide range of functional groups. organic-chemistry.org

Palladium-Catalyzed Reactions: Catalyst systems derived from palladium acetate (Pd(OAc)₂) and specific ligands can effectively facilitate the C-O cross-coupling to form diaryl ethers. organic-chemistry.org

Metal-Free Synthesis: To avoid metal catalysts, methods using diaryliodonium salts or o-silylaryl triflates have been developed. For example, the reaction of diaryliodonium tosylates with phenols in the presence of potassium carbonate provides unsymmetrical diaryl ethers in good yields. organic-chemistry.org Another approach involves the direct coupling of phenols with electron-deficient aryl halides in DMSO, assisted by microwave irradiation. organic-chemistry.org

Researchers have applied these principles to create complex, biologically active molecules. For example, a series of novel diphenyl ether carboxamide derivatives were designed and synthesized by splicing a diaryl ether scaffold with an amide fragment to develop new fungicides. acs.org Similarly, diaryl ether analogs incorporating a 1,3,4-oxadiazole (B1194373) core have been synthesized to explore potential antibacterial and antimycobacterial activities. humanjournals.com The synthesis often starts with a precursor like 4,4′-oxydibenzaldehyde, which can undergo further reactions, such as Michael additions, to build more complex heterocyclic systems linked by a diphenyl ether moiety. nih.gov

The following table outlines several synthetic protocols for diaryl ether formation.

MethodCatalysts/PromotersKey ReactantsTypical Conditions
Ullmann CondensationCuI, N,N-dimethylglycineAryl halide, Phenol90°C
Cu(II)-Promoted CouplingCu(OAc)₂, Tertiary AmineArylboronic acid, PhenolRoom Temperature
Metal-Free ArylationDiaryliodonium Salts, K₂CO₃Diaryliodonium salt, PhenolAcetonitrile (B52724) solvent
SNAr CouplingNone (Microwave-assisted)Electron-deficient aryl halide, PhenolRefluxing DMSO

Table 2: Selected Synthetic Protocols for Diaryl Ethers

Structure-Reactivity Relationship Studies in Derivatives

Structure-reactivity and structure-activity relationship (SAR) studies are crucial for understanding how the chemical architecture of diphenyl ether derivatives influences their chemical behavior and biological efficacy. These studies systematically alter parts of the molecule and measure the resulting changes in a specific endpoint, such as reaction rates or inhibitory activity against a biological target.

A key area of investigation is the impact of substituents on the aromatic rings of the diphenyl ether core.

Herbicidal and Fungicidal Activity: In the development of new herbicides, SAR studies revealed that the introduction of a nitro group and a tetrahydrophthalimide moiety into the diphenyl ether structure is beneficial for biological activity. researcher.life For a series of diphenyl ether derivatives containing unsaturated carboxylates, the butenoate group was identified as the most promising for herbicidal action. nih.gov In another study on antifungal agents, SAR analysis showed that a benzyl (B1604629) scaffold was important for activity, and the introduction of a halogen atom on the benzyl ring improved the potency against the fungus Sclerotinia sclerotiorum. acs.org

Antitubercular Activity: Quantitative Structure-Activity Relationship (QSAR) studies have been performed to identify the structural features of diphenyl ether analogs that are favorable for inhibiting the Mycobacterium tuberculosis enzyme InhA. benthamdirect.com Both 2D and 3D QSAR models were developed, which help guide the design of new, more potent inhibitors. benthamdirect.com

Ion Channel Activation: The diphenyl ether structure has been identified as an essential core for activating BKCa channels. acs.org SAR studies on a series of derivatives led to the discovery of potent activators, demonstrating that specific substitutions could significantly enhance efficacy. acs.org

These studies often employ computational modeling alongside experimental synthesis and testing. Data-driven approaches can build quantitative structure–reactivity relationship (QSRR) models that predict chemical reactivity based solely on molecular structure, facilitating more efficient synthesis planning. chemrxiv.org The general principle is that the electronic and steric properties of substituents—such as electron-donating or withdrawing groups, size, and hydrophobicity—profoundly affect how the molecule interacts with its target, whether it be another chemical reagent or a biological receptor. nih.govchemrxiv.org

The table below provides examples of how structural modifications in diphenyl ether derivatives correlate with observed activity.

Derivative ClassStructural ModificationImpact on Activity/ReactivityReference
Herbicidal EthersAddition of nitro and tetrahydrophthalimide groupsIncreased herbicidal activity researcher.life
Antifungal CarboxamidesIntroduction of a halogen on the benzyl ringImproved antifungal potency acs.org
Antitubercular AnalogsModifications identified by 2D/3D QSAR modelsGuided design for enhanced InhA inhibition benthamdirect.com
BKCa Channel ActivatorsOptimization of substitutions on the ether coreDiscovery of potent activators (e.g., 10b) acs.org

Table 3: Structure-Reactivity Relationship Examples in Diphenyl Ether Derivatives

Advanced Spectroscopic and Structural Elucidation Studies

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Expected Infrared (IR) Absorption Bands:

The IR spectrum of 4-Hydroxylaminodiphenyl ether is expected to be dominated by several key absorptions. The O-H stretching vibration of the hydroxylamine (B1172632) group is anticipated to appear as a broad band in the region of 3200-3400 cm⁻¹. The N-H stretching vibration, also from the hydroxylamine group, would likely be observed in a similar region, around 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings are expected just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range. vscht.czmasterorganicchemistry.com

The C-O-C asymmetric stretching of the diphenyl ether moiety is a characteristic feature and is expected to produce a strong absorption band around 1240-1260 cm⁻¹, while the symmetric stretch would appear near 1050 cm⁻¹. openstax.orglibretexts.org Aromatic C=C stretching vibrations will give rise to several bands in the 1400-1600 cm⁻¹ region. vscht.cz The C-N stretching vibration of the hydroxylamine group is expected in the 1020-1250 cm⁻¹ range. libretexts.org

Expected Raman Scattering Peaks:

Raman spectroscopy, which relies on the change in polarizability of a bond during vibration, would provide complementary information. mdpi.com The symmetric vibrations of the aromatic rings are typically strong in the Raman spectrum. Therefore, intense peaks corresponding to the ring breathing modes are expected. The C-O-C symmetric stretch, which might be weak in the IR spectrum, could show a more prominent signal in the Raman spectrum. Low-frequency Raman spectroscopy could potentially provide insights into the intermolecular vibrations and crystalline structure of the compound. mdpi.compreprints.org

A comparative analysis with related compounds, such as 4-nitro-2-phenoxy aniline (B41778), for which computational and experimental FTIR data exist, can further aid in the assignment of vibrational modes. asianpubs.org

Predicted Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
HydroxylamineO-H Stretch3200-3400Medium-BroadWeak
HydroxylamineN-H Stretch3300-3500MediumMedium
Aromatic RingsC-H Stretch3000-3100Medium-WeakStrong
Aromatic RingsC=C Stretch1400-1600Medium-StrongStrong
Diphenyl EtherC-O-C Asymmetric Stretch1240-1260StrongMedium
Diphenyl EtherC-O-C Symmetric Stretch~1050MediumStrong
HydroxylamineC-N Stretch1020-1250MediumMedium

This table is based on established group frequencies and data from analogous compounds. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about conjugated systems and chromophores. msu.edu The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π → π* transitions within the two aromatic rings.

The absorption maxima (λ_max) are influenced by the extent of conjugation and the nature of the substituents. pearson.com For diphenyl ether itself, the electronic transitions are well-characterized. The introduction of the hydroxylamino group at the 4-position is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted diphenyl ether, due to the electron-donating nature of the -NHOH group which extends the conjugation.

By analogy with other substituted aromatic compounds, the π → π* transitions are likely to occur in the near-ultraviolet region (200-400 nm). du.edu.eg For instance, studies on vinyl ethers show that substituents can shift the position and intensity of absorption bands. conicet.gov.ar Theoretical calculations could provide a more precise prediction of the electronic spectrum. researchgate.net

Predicted Electronic Transitions and Absorption Maxima for this compound

Transition TypeChromophoreExpected λ_max Region (nm)
π → πPhenyl Rings200 - 280
n → πHydroxylamine/Ether> 280

This table provides a qualitative prediction. Experimental determination in various solvents would be necessary for accurate characterization.

X-ray Crystallography for Definitive Molecular Structure Determination

While a crystal structure for this compound itself has not been reported, studies on closely related compounds, such as 4-phenoxyaniline (B93406) derivatives, offer significant insights. rsc.orgrsc.org Research on 4-(4′-substituted)-phenoxyanilines reveals that the dihedral angle between the two aromatic rings is a key conformational feature. rsc.org For instance, in 4-nitro-2-phenoxy aniline, this angle is reported to be 71.40(12)°. asianpubs.org A similar twisted conformation is expected for this compound.

The presence of the hydroxylamino group (-NHOH) would introduce the potential for strong intermolecular hydrogen bonding. Specifically, the -OH and -NH groups can act as hydrogen bond donors, while the oxygen and nitrogen atoms can act as acceptors. This is likely to result in a well-defined hydrogen-bonding network in the crystal lattice, significantly influencing the molecular packing. This is in contrast to some 4-phenoxyanilines where N-H···O and cooperative N-H···N-H interactions are observed. rsc.org

Anticipated Crystallographic Data for this compound

ParameterExpected Features
Crystal SystemDependent on packing, likely monoclinic or orthorhombic
Space GroupTo be determined
Key Dihedral AngleSignificant twist between the two phenyl rings
Hydrogen BondingExtensive network involving the -NHOH group
Molecular PackingInfluenced by both van der Waals forces and hydrogen bonding

This table is speculative and based on data from analogous structures. Single-crystal X-ray diffraction analysis is required for definitive data.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

Chiroptical spectroscopy, particularly circular dichroism (CD), is a technique used to study chiral molecules. scispace.com It measures the differential absorption of left- and right-circularly polarized light.

This compound, in its native state, is an achiral molecule as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, it would not exhibit a circular dichroism spectrum.

However, chiroptical spectroscopy would become a critical analytical tool if chiral derivatives of this compound were to be synthesized. For example, the introduction of a chiral center elsewhere in the molecule or the resolution of atropisomers (if rotational barriers around the C-O or C-N bonds were sufficiently high to allow for the isolation of stable enantiomers) would render the molecule chiral. Studies on other hydroxylamine derivatives have explored stereochemistry and rotational barriers. acs.org In such cases, CD spectroscopy would be essential for:

Confirming the presence of chirality.

Determining the enantiomeric excess (ee) of a sample.

Assigning the absolute configuration of the enantiomers, often in conjunction with computational methods.

The chiroptical properties of other complex molecules, such as cryptophane derivatives, have been investigated to understand their three-dimensional structures in solution. researchgate.net A similar approach could be applied to chiral derivatives of this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. schrodinger.com These calculations can determine a molecule's most stable three-dimensional arrangement and the behavior of its electrons, which dictates its chemical and physical properties. wikipedia.orgrsc.org

Molecular Geometry Optimization and Conformation Analysis

Molecular geometry optimization is a computational process used to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. wikipedia.orglibguides.com This process determines key parameters such as bond lengths, bond angles, and dihedral angles. libretexts.orgwikipedia.orgnist.gov For instance, studies on similar structures like dimethyl ether have established precise bond lengths and angles through both experimental and computational means. researchgate.net However, specific optimized geometry data, including bond lengths and angles for 4-Hydroxylaminodiphenyl ether, are not available in the reviewed literature. Consequently, a conformational analysis, which would explore the different spatial arrangements (conformers) of the molecule and their relative energies, has not been reported.

Electronic Energy Levels and Frontier Molecular Orbitals

The electronic structure of a molecule is described by its molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. schrodinger.comnih.gov These "frontier orbitals" are crucial for understanding a molecule's reactivity, as they represent the regions most likely to donate or accept electrons in a chemical reaction. utdallas.edursc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and electronic excitation properties. schrodinger.comutdallas.edumdpi.com While computational studies on various diphenyl ether derivatives have analyzed their frontier orbitals, no such data has been published for this compound. sioc-journal.cnresearchgate.netbohrium.com

Charge Distribution and Electrostatic Potential Maps

An electrostatic potential (ESP) map illustrates the charge distribution on a molecule's surface, providing a visual guide to its electrophilic and nucleophilic sites. sioc-journal.cn Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. sioc-journal.cn This analysis is vital for predicting intermolecular interactions. Despite its utility, ESP maps and detailed charge distribution analyses for this compound have not been reported in scientific publications.

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions. utdallas.eduacs.org This involves mapping the energy changes as reactants transform into products and identifying the high-energy transition states that must be overcome. acs.org

Potential Energy Surface Scans

A potential energy surface (PES) scan is a computational technique used to explore the energy of a molecule as a specific geometric parameter, such as a bond length or angle, is systematically varied. This method helps in locating transition states and understanding reaction pathways. acs.org Theoretical studies on hydroxylamine (B1172632) derivatives and diphenyl ethers have utilized PES scans to investigate reaction mechanisms like hydrogen atom transfer or cycloadditions. nih.govlibguides.comacs.org However, no PES scans for reactions involving this compound are documented.

Reaction Coordinate Analysis

Reaction coordinate analysis involves identifying the key geometric changes that define the path of a reaction from reactants to products via the transition state. This analysis provides a detailed understanding of the bond-making and bond-breaking processes. acs.org While general mechanisms for ether cleavage and reactions of hydroxylamines are known, a specific computational analysis of the reaction coordinates for any transformation of this compound is currently absent from the literature. nist.gov

Rate Constant and Equilibrium Constant Predictions

Theoretical methods can be employed to predict the rate constants and equilibrium constants of reactions involving this compound. For instance, the equilibrium between hydroxylamines and their corresponding nitroxides can be investigated using density-functional theory calculations. scispace.com The equilibrium constant (Keq) for such reactions is crucial for understanding their stability and reactivity. scispace.com

The study of reaction kinetics, such as the rearrangement of N-arylamine oxides to O-arylhydroxylamines, can also be aided by computational approaches. researchgate.netrsc.org The rate of such isomerizations has been shown to correlate with solvent properties like dielectric constants and hydrogen-bonding ability, which can be modeled computationally. researchgate.netrsc.org For the formation of oximes from aldehydes and hydroxylamine, equilibrium constants for adduct formation (Kadd) and oxime formation (Kox) have been determined, along with the pKa of the protonated oxime. researchgate.net These studies provide a framework for predicting the reactivity of the hydroxylamine moiety in this compound.

Table 1: Examples of Experimentally Determined and Calculated Equilibrium and Rate Constants for Related Systems This table is illustrative and provides data for analogous systems to demonstrate the types of parameters that can be determined.

Reaction/ProcessCompound SystemConstantValueMethodReference
Oxime Formation9-Formylfluorene + HydroxylamineKadd440Experimental researchgate.net
Oxime Formation9-Formylfluorene + HydroxylamineKox3.0 x 10⁸Experimental researchgate.net
Oxime Protonation9-Formylfluorene OximepKa-1.62Experimental researchgate.net
Aldehyde Protonation9-FormylfluorenepKa-4.5Estimated from kinetics researchgate.net
Enolization9-FormylfluoreneKE16.6Experimental researchgate.net
Base DissociationHydroxylamineKb1.10 x 10⁻⁸Experimental pearson.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecular systems. openaccessjournals.com These simulations can provide insights into the conformational dynamics, solvent effects, and interactions of this compound with its environment.

The solvent environment can significantly influence the structure, reactivity, and properties of a solute molecule. mdpi.comresearchgate.net In the context of N-arylhydroxylamines, the choice of solvent is critical in synthetic procedures, with polar solvents often showing different reactivity profiles. mdpi.com For instance, in the catalytic hydrogenation of nitroarenes to N-arylhydroxylamines, tetrahydrofuran (B95107) (THF) is often the preferred solvent. mdpi.com

Computational solvation models, such as the Polarizable Continuum Model (PCM), can be used to approximate the effect of a solvent on a molecule's properties. researchgate.netic.ac.uk These models treat the solvent as a continuous medium with a specific dielectric constant. acs.org The stability of different tautomers, such as the oxime and hydroxylamine forms of a molecule, can be predicted using these solvation models. ic.ac.uk For example, calculations have shown that for some systems, the oxime tautomer is more stable than the hydroxylamine tautomer in an aqueous continuum solvation model. ic.ac.uk The study of hydroxylated polybrominated diphenyl ethers has utilized density functional theory (DFT) and MD simulations to compute properties like dissociation constants and solvation free energies. dartmouth.edursc.org

MD simulations can be used to model the interactions of this compound with various chemical environments, such as biological macromolecules or lipid bilayers. dartmouth.edursc.org For example, MD simulations have been used to study the binding of diphenyl ether derivatives to protein targets, calculating binding free energies using methods like Molecular Mechanics-Generalized Born Surface Area (MM/GBSA). nih.gov Such studies can identify key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the complex. rsc.orgmdpi.com

In studies of hydroxylated polybrominated diphenyl ethers, metadynamics simulations have been employed to investigate their passage through a lipid bilayer. dartmouth.edursc.org These simulations revealed that the orientation and conformation of the molecules within the bilayer can vary, which may influence their biological uptake and activity. dartmouth.edursc.org Similarly, the interaction of polybrominated diphenyl ethers with proteins like transthyretin has been investigated using a combination of spectroscopic techniques and molecular dynamics, identifying crucial amino acid residues for binding. rsc.org

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties of this compound, which can aid in its characterization and the interpretation of experimental data.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra of diphenyl ether derivatives can be predicted using computational models. researchgate.net Multiple linear regression analysis has been used to develop increment models that account for the effects of substituents and conformational preferences on chemical shifts. researchgate.net For complex molecules, two-dimensional NMR techniques and computational methods are often combined for structural elucidation. nih.gov

IR Spectroscopy: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. Ab initio molecular orbital calculations can be used to predict the vibrational wavenumbers and IR band intensities. rsc.org For hydroxylamine, such calculations have been performed at the Hartree-Fock level with different basis sets to understand its IR spectrum. rsc.orgcdnsciencepub.comcdnsciencepub.com The most prominent IR absorption band for hydroxylamine in interstellar ice analogues is around 1188 cm⁻¹. astrobiology.comaanda.org

UV-Vis Spectroscopy: The ultraviolet-visible (UV-Vis) spectrum is related to the electronic transitions within a molecule. For arylamines, the interaction of the nitrogen lone pair with the aromatic pi-electron system leads to a shift in the absorption bands to longer wavelengths compared to benzene (B151609). libretexts.org For example, aniline (B41778) has a λmax of 280 nm, whereas benzene's is 256 nm. libretexts.org The presence of substituents on the aromatic ring can cause shifts in the absorption bands, which can be qualitatively understood based on the nature of the substituent. hnue.edu.vn Empirical rules, like the Woodward-Fieser rules, can be used to predict the λmax for certain classes of chromophores. utoronto.ca

Table 2: Predicted and Experimental Spectroscopic Data for Analogous Systems This table provides examples of spectroscopic data for related compounds to illustrate the types of information obtained.

Spectroscopy TypeCompound/SystemKey Feature/Peak (cm⁻¹ or nm)CommentReference
IRHydroxylamine (in ice)~1188 cm⁻¹Prominent absorption band astrobiology.comaanda.org
IRHydroxylamine (gas phase)1115 cm⁻¹Band with resolved fine structure cdnsciencepub.comcdnsciencepub.com
UV-VisAnilineλmax = 280 nmShift due to N lone pair interaction with ring libretexts.org
UV-VisBenzeneλmax = 256 nmReference aromatic absorption libretexts.org
¹H NMRBrominated Diphenyl EthersVariesChemical shifts depend on bromine substitution pattern and conformation researchgate.net
¹³C NMRBrominated Diphenyl EthersVariesChemical shifts depend on bromine substitution pattern and conformation researchgate.net

Quantitative Structure-Reactivity Relationships (QSAR) for Analogous Systems

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a particular property. nih.govsemanticscholar.org These models are developed by finding a mathematical relationship between molecular descriptors (numerical representations of chemical structure) and the activity/property of interest.

For analogous systems like polybrominated diphenyl ethers (PBDEs), QSAR models have been developed to predict properties such as their depuration rates in mussels and their reaction rates with hydroxyl radicals. nih.govnih.govresearchgate.net The molecular descriptors used in these models can include constitutional indices, topological indices, quantum chemical parameters (like electrophilicity index and molecular polarizability), and surface potential parameters. semanticscholar.orgnih.gov The robustness and predictive ability of QSAR models are assessed through rigorous validation procedures. nih.govnih.gov

In the context of aromatic amines, QSAR models have been developed to predict their mutagenicity. acs.orgsemanticscholar.org These models often incorporate descriptors related to the electronic properties of the amines and their metabolites, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.orgsemanticscholar.org The development of reliable QSAR models can be a cost-effective way to predict the properties and potential hazards of new or untested chemicals. semanticscholar.org

Analytical Chemistry Approaches for Characterization and Detection

Chromatographic Separation Techniques

Chromatography is a fundamental tool for isolating 4-Hydroxylaminodiphenyl ether from complex mixtures, such as reaction media or biological samples. The selection of the specific chromatographic technique depends on the compound's physicochemical properties, including its polarity and thermal stability.

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The primary challenge lies in the thermal lability of the hydroxylamine (B1172632) functional group. researchgate.net Compounds with active hydrogen-containing groups like hydroxylamines tend to be unstable at the high temperatures required for GC injection and separation, leading to degradation and unreliable results. researchgate.net

To overcome this limitation, derivatization is a mandatory prerequisite for GC analysis. This process involves a chemical reaction to convert the polar, thermally unstable hydroxylamine group into a more volatile and stable derivative. researchgate.net Common derivatization strategies applicable to hydroxylamines include:

Silylation: Reaction with silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. hilarispublisher.com

Acylation: Treatment with acylating agents, such as heptafluorobutyric acid anhydride (B1165640) (HFAA), to form a stable amide derivative. osha.gov

Conversion to Oximes: Reaction with an aldehyde or ketone to form a more stable oxime derivative. This approach is widely used for stabilizing similar labile compounds before GC analysis. thermofisher.com

An alternative, indirect method involves the chemical conversion of the hydroxylamine into a stable, volatile product that can be easily detected by GC. For instance, a method has been developed for hydroxylamine in pharmaceutical preparations where it is converted to nitrous oxide (N₂O) and analyzed by headspace GC with electron capture detection. scholaris.ca While not directly applied to this compound, this principle could be adapted.

Due to these complexities, GC is more commonly used to analyze related, more stable compounds in the synthetic pathway, such as the precursor 4-nitrodiphenyl ether or the reduction product 4-aminodiphenyl ether. osha.govnih.gov

High-Performance Liquid Chromatography (HPLC) is a more suitable technique for the direct analysis of this compound due to its operation at ambient or near-ambient temperatures, which preserves the integrity of the thermally labile molecule. Reversed-phase HPLC (RP-HPLC) is the most common mode used.

The development of an HPLC method requires careful optimization of several parameters:

Stationary Phase: A C18 or C8 column is typically used, providing a nonpolar stationary phase for the separation of moderately polar compounds.

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is common. nih.gov The gradient or isocratic elution profile is optimized to achieve adequate retention and separation from impurities.

Detection: UV detection is standard, as the aromatic rings in the diphenyl ether structure provide strong chromophores. The detection wavelength is selected based on the UV absorbance maximum of the compound.

For trace-level detection, derivatization can be employed to enhance detectability. Reaction with a labeling agent that introduces a highly fluorescent group can significantly lower the limits of detection when using a fluorescence detector. thermofisher.comnih.gov For example, hydroxylamine-containing compounds can be reacted with reagents like 4-((aminooxy)methyl)-7-hydroxycoumarin (AOHC) to produce highly fluorescent derivatives suitable for sensitive HPLC analysis. nih.gov

A typical HPLC method for a related hydroxylamine derivative might use the conditions outlined in the table below.

Table 1: Illustrative HPLC Conditions for Hydroxylamine Derivative Analysis

Parameter Condition
Column Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Gradient 5% B to 95% B over 20 minutes
Column Temperature 30 °C
Detection UV at 254 nm

This table represents a general starting point for method development based on typical analyses of aromatic compounds.

Thin-Layer Chromatography (TLC) is an indispensable, simple, and rapid technique used extensively in the synthesis of this compound. scholaris.ca Its primary applications are monitoring the progress of chemical reactions and assessing the purity of the product. niscpr.res.inbas.bgasianpubs.org

For reaction monitoring, small aliquots of the reaction mixture are spotted onto a TLC plate (typically silica (B1680970) gel) at different time intervals, alongside spots of the starting materials (e.g., 4-nitrodiphenyl ether) and, if available, the pure product. niscpr.res.inasianpubs.orgorientjchem.org The plate is then developed in an appropriate solvent system (eluent), which is a mixture of solvents optimized to separate the components. asianpubs.org The progress of the reaction is visualized by observing the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. Visualization is typically achieved under UV light or by using a chemical staining agent like potassium permanganate. scholaris.ca

For purity assessment, a single, well-defined spot should be observed for a pure sample of this compound. The presence of multiple spots indicates the presence of impurities, such as unreacted starting material or byproducts. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific eluent system and can be used for identification purposes. dovepress.com

Hyphenated Analytical Methods

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide both separation and structural identification capabilities, making them powerful tools for the definitive analysis of this compound.

GC-Mass Spectrometry (GC-MS) combines the separation power of GC with the highly specific and sensitive detection of MS. As with standalone GC, derivatization of this compound is essential prior to GC-MS analysis to ensure its passage through the GC system without degradation. hilarispublisher.comnih.gov

Once the derivatized analyte elutes from the GC column, it enters the MS ion source, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its characteristic fragmentation pattern form a mass spectrum that serves as a chemical "fingerprint," allowing for unambiguous identification. researchgate.netcdc.gov By operating the mass spectrometer in selected ion monitoring (SIM) mode, where only specific ions characteristic of the analyte are monitored, very low detection limits and high quantitative accuracy can be achieved. cdc.gov

GC-MS is widely used for the analysis of various diphenyl ether derivatives, such as polybrominated diphenyl ethers (PBDEs), where hydroxylated metabolites are analyzed after derivatization. hilarispublisher.comnih.govcdc.gov The instrumental parameters for such an analysis would be carefully optimized.

Table 2: Representative GC-MS Parameters for Derivatized Diphenyl Ether Analysis

Parameter Condition
GC Column DB-5MS or similar (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 280 °C
Oven Program 100 °C (1 min hold), ramp at 15 °C/min to 300 °C (10 min hold)
Ion Source Electron Ionization (EI) at 70 eV
MS Mode Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM)

These parameters are illustrative and based on methods for related derivatized compounds. hilarispublisher.com

HPLC-Mass Spectrometry (HPLC-MS), particularly when using tandem mass spectrometry (HPLC-MS/MS), is arguably the most powerful and definitive technique for the analysis of this compound. It allows for the direct analysis of the compound in complex matrices without the need for derivatization. nih.gov

The analyte is first separated by HPLC as described previously. The eluent from the HPLC column is directed into an atmospheric pressure ionization (API) source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which is well-suited for ionizing polar, thermally labile molecules. nih.gov

In the mass spectrometer, the protonated or deprotonated molecular ion of this compound can be selected and subjected to collision-induced dissociation (CID) to generate specific product ions. This process, known as selected reaction monitoring (SRM), provides an exceptionally high degree of selectivity and sensitivity, making it ideal for quantitative analysis in complex biological samples. oup.com The mass transitions from the precursor ion to the product ion are specific to the analyte's structure. acs.org While derivatization can still be used to enhance ionization efficiency and sensitivity in some cases, it is often not required. nih.govresearcher.life This technique is frequently used to identify and quantify drug metabolites, including hydroxylamine intermediates. nih.govacs.org

Table 3: Compound Names Mentioned in the Article

Compound Name
4-Acetamidodiphenyl ether
4-Aminodiphenyl ether
This compound
4-Nitrodiphenyl ether
Heptafluorobutyric acid anhydride (HFAA)
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Nitrous oxide

HPLC with UV-Vis or Diode Array Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet-Visible (UV-Vis) or Diode Array Detection (DAD) is a cornerstone technique for the analysis of this compound. nih.gov This method separates the compound from a complex mixture, allowing for its quantification and tentative identification based on its retention time and UV-Vis spectrum.

The separation is typically achieved using a reverse-phase mechanism, where a nonpolar stationary phase is paired with a polar mobile phase. The choice of column and mobile phase is critical for achieving adequate resolution from the parent compound, 4-nitrodiphenyl ether, and other related metabolites like 4-aminodiphenyl ether. nih.gov While specific validated methods for this compound are not extensively detailed in publicly available literature, conditions can be extrapolated from methods used for similar diphenyl ether compounds. researchgate.net

A Diode Array Detector (DAD) offers a significant advantage over a simple UV-Vis detector by providing spectral information for each peak. This capability aids in peak purity assessment and the tentative identification of compounds by comparing their spectra with known standards. The chromophore of this compound, influenced by the hydroxylamino and phenoxy groups attached to the benzene (B151609) ring, is expected to exhibit characteristic UV absorbance that allows for its selective detection. mdpi.com

Table 1: Illustrative HPLC-DAD Parameters for Diphenyl Ether Analysis

Parameter Typical Setting Rationale/Comment
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) Standard reverse-phase column offering good retention and separation for moderately polar to nonpolar aromatic compounds. researchgate.net
Mobile Phase Acetonitrile/Water or Methanol/Water gradient A gradient elution is often necessary to separate compounds with a range of polarities, from the polar hydroxylamine metabolite to the less polar parent nitro compound. researchgate.netepa.gov
Detection Diode Array Detector (DAD) Allows for simultaneous monitoring at multiple wavelengths and acquisition of full UV spectra for peak identification and purity analysis. researchgate.net
Wavelength ~230 nm and ~280 nm Cannabinoids, which also contain phenolic rings, show absorbance maxima around these wavelengths, suggesting they may be suitable for detecting the aromatic structure of diphenyl ethers. mdpi.com
Flow Rate 1.0 mL/min A standard flow rate for analytical scale HPLC, balancing analysis time and separation efficiency. ejgm.co.uk

| Injection Volume | 10-20 µL | Typical injection volume for analytical HPLC. ejgm.co.uk |

This table presents a set of plausible starting conditions based on the analysis of structurally related compounds. Method optimization would be required for the specific analysis of this compound.

Electrochemical Analytical Techniques

Electrochemical methods offer a highly sensitive and often rapid alternative for the detection of this compound. These techniques are based on the intrinsic electroactivity of the hydroxylamine functional group, which can be readily oxidized.

Voltammetric techniques, such as Differential Pulse Voltammetry (DPV) and Cyclic Voltammetry (CV) , are particularly well-suited for this purpose. researchgate.netiapchem.org In these methods, a potential is applied to a working electrode, and the resulting current from the oxidation of the analyte is measured. The peak current is proportional to the concentration of the analyte, allowing for quantification.

The electrochemical reaction for this compound would involve its oxidation at the electrode surface. The parent compound, 4-nitrodiphenyl ether, is also electroactive but undergoes reduction at a characteristic potential. researchgate.net This difference in electrochemical behavior (oxidation vs. reduction) allows for the selective detection of the hydroxylamine metabolite in the presence of its precursor.

The choice of working electrode is critical for sensitivity and selectivity. Modified electrodes, such as those incorporating graphene oxide, nanoparticles, or boron-doping, can enhance the electrochemical signal and lower the detection limits. iapchem.orgsrce.hrscielo.br

Table 2: Overview of Electrochemical Techniques for Hydroxylamine Detection

Technique Principle Application to this compound Key Parameters
Cyclic Voltammetry (CV) The potential is swept linearly in both forward and reverse directions. Provides information on the redox processes. Used to investigate the electrochemical behavior, such as the oxidation potential and reversibility of the reaction. srce.hr Scan rate, potential window, supporting electrolyte.
Differential Pulse Voltammetry (DPV) Potential pulses are superimposed on a linear potential ramp. Enhances sensitivity by minimizing background charging current. Provides high sensitivity for quantification, with detection limits often reaching nanomolar levels for similar hydroxylamines. srce.hrscielo.br Pulse amplitude, pulse width, potential step.

| Amperometry | A constant potential is applied, and the current is measured over time. | Can be used for continuous monitoring, for example, as a detector for HPLC. | Applied potential, electrode material. |

The supporting electrolyte and its pH are crucial parameters that must be optimized. For aromatic amines and hydroxylamines, a buffered solution is typically used to control the protonation state of the analyte, which directly affects its oxidation potential. scielo.br

Sample Preparation Methodologies for Diverse Chemical Matrices

Effective sample preparation is a critical prerequisite for the reliable analysis of this compound, especially when dealing with complex biological or environmental matrices. The primary goals are to isolate the analyte from interfering substances, concentrate it to a detectable level, and transfer it into a solvent compatible with the analytical instrument.

Solid-Phase Extraction (SPE) is a widely used and effective technique for the cleanup and concentration of nitroaromatic compounds and their metabolites from aqueous samples like urine or river water. mdpi.comresearchgate.net The choice of the solid sorbent is key. Reverse-phase sorbents (e.g., C18, polymeric sorbents like Oasis HLB) are commonly used, which retain the moderately nonpolar diphenyl ether compounds from the polar aqueous matrix. researchgate.net The analytes are then eluted with a small volume of an organic solvent, such as acetonitrile or methanol.

For biological samples like plasma or tissue homogenates, an initial protein precipitation step is often necessary to remove high-molecular-weight proteins that can interfere with analysis. diva-portal.org This is typically achieved by adding a miscible organic solvent (e.g., acetonitrile) or an acid (e.g., perchloric acid). diva-portal.org

Liquid-Liquid Extraction (LLE) is another classical approach where the analyte is partitioned between the aqueous sample and an immiscible organic solvent. thermofisher.com The choice of solvent is based on the polarity and solubility of this compound.

Table 3: Common Sample Preparation Techniques

Technique Matrix Principle Typical Solvents/Sorbents Advantages
Protein Precipitation Plasma, Serum, Tissue Denaturation and precipitation of proteins by adding a precipitating agent. Acetonitrile, Methanol, Perchloric Acid. diva-portal.org Simple, fast, removes major interferences in biological samples.
Solid-Phase Extraction (SPE) Urine, Water, Plasma Extracts Analyte is retained on a solid sorbent while the matrix passes through. It is then eluted with a different solvent. C18, Polymeric Sorbents (e.g., Oasis HLB). mdpi.comresearchgate.net High concentration factors, clean extracts, potential for automation.
Liquid-Liquid Extraction (LLE) Aqueous Samples Partitioning of the analyte between two immiscible liquid phases based on its relative solubility. Ethyl Acetate, Dichloromethane, Diethyl Ether. epa.gov High recovery, can handle larger sample volumes.

| Solid-Phase Microextraction (SPME) | Water, Headspace | A fused silica fiber coated with a stationary phase extracts analytes from the sample. The fiber is then thermally desorbed in the GC inlet. | Polydimethylsiloxane (PDMS) or other specific coatings. thermofisher.com | Solvent-free, integrates sampling and pre-concentration. |

The selection of the appropriate sample preparation method depends on the nature of the sample matrix, the concentration of the analyte, and the requirements of the subsequent analytical technique. Often, a combination of these techniques is employed to achieve the desired level of cleanliness and concentration.

Biochemical Transformations and Enzymatic Studies

Enzymatic Reduction of Nitroaromatic Compounds to Hydroxylamines

The reduction of a nitro group to a hydroxylamine (B1172632) is a key step in the metabolism of many nitroaromatic compounds. This transformation is primarily carried out by a class of enzymes known as nitroreductases.

Characterization of Nitroreductase Enzymes and Reaction Specificity

Nitroreductases are flavoenzymes that catalyze the NAD(P)H-dependent reduction of nitroaromatic and nitroheterocyclic compounds. oup.com These enzymes are typically homodimers, with each subunit containing a non-covalently bound flavin mononucleotide (FMN) cofactor. oup.com They exhibit broad substrate specificity, acting on a wide range of nitroaromatic compounds. nih.govresearchgate.net

Nitroreductases are broadly classified into two types based on their sensitivity to oxygen:

Type I (oxygen-insensitive) nitroreductases: These enzymes catalyze the reduction of nitro groups via a series of two-electron transfers, forming nitroso and hydroxylamino intermediates. oup.com

Type II (oxygen-sensitive) nitroreductases: These enzymes catalyze single-electron transfers, which can lead to futile cycling in the presence of oxygen.

The enzymatic reduction of 4-nitrodiphenyl ether to 4-hydroxylaminodiphenyl ether has been demonstrated, and this metabolite is recognized as a potent mutagen. nih.gov

Mechanistic Pathways of Enzymatic Nitro Reduction

The enzymatic reduction of nitroaromatic compounds to hydroxylamines generally proceeds through a ping-pong bi-bi kinetic mechanism. oup.com This multi-step process can be summarized as follows:

The flavin mononucleotide (FMN) cofactor within the nitroreductase is first reduced by a hydride transfer from a nicotinamide cofactor, typically NADH or NADPH.

The oxidized nicotinamide cofactor is then released from the enzyme.

The nitroaromatic substrate (e.g., 4-nitrodiphenyl ether) binds to the reduced enzyme.

The reduced FMN cofactor transfers electrons to the nitro group of the substrate in a stepwise manner, leading to the formation of a nitroso intermediate.

This nitroso intermediate is rapidly reduced further to the corresponding hydroxylamine (e.g., this compound).

The hydroxylamine product is then released from the enzyme.

In many cases, the reduction of the nitroso intermediate is faster than its formation, making the hydroxylamine the primary product of the enzymatic reaction. oup.com

Enzyme Engineering for Optimized Hydroxylamine Production

The broad substrate specificity and potential applications of nitroreductases in bioremediation and biocatalysis have driven efforts in enzyme engineering. nih.gov Site-directed mutagenesis is a key technique used to alter the substrate specificity and enhance the catalytic efficiency of these enzymes. nih.govwikipedia.org By modifying amino acid residues within the active site, researchers can influence how the substrate binds and is positioned relative to the FMN cofactor, thereby potentially increasing the yield of the desired hydroxylamine product. mdpi.com While specific examples of engineering nitroreductases for the production of this compound are not documented, studies on other nitroaromatic compounds have shown that mutations can alter the regioselectivity of the reduction in polynitroarenes and enhance enzyme activity. nih.gov

Further Enzymatic Transformations of Hydroxylamines

Arylhydroxylamines are often reactive intermediates that can undergo further enzymatic transformations, including rearrangements and redox cycling.

Hydroxylaminobenzene Mutase Activity and its Role in Transformations

Hydroxylaminobenzene mutase is an enzyme that catalyzes the intramolecular rearrangement of hydroxylaminobenzene to 2-aminophenol. nih.govenzyme-database.orgnih.gov This enzyme is involved in the degradation pathway of nitrobenzene in some bacteria. nih.gov Studies on hydroxylaminobenzene mutase from Pseudomonas pseudoalcaligenes JS45 have shown that the reaction proceeds via an intramolecular transfer of the hydroxyl group from the nitrogen atom to the ortho position of the aromatic ring. nih.gov

The substrate specificity of hydroxylaminobenzene mutases has been explored to some extent. For example, 3-hydroxylaminophenol mutase from Ralstonia eutropha JMP134 can act on hydroxylaminobenzene, 4-hydroxylaminotoluene, and 2-chloro-5-hydroxylaminophenol, but not 4-hydroxylaminobenzoate. nih.gov This suggests that the nature and position of substituents on the aromatic ring influence the enzyme's activity. There is currently no direct evidence to confirm whether this compound can serve as a substrate for hydroxylaminobenzene mutase.

Enzymatic N-Oxidation and N-Reduction Cycles

Arylhydroxylamines can participate in enzymatic N-oxidation and N-reduction cycles. The N-oxidation of carcinogenic arylamines to N-hydroxy arylamines is a critical metabolic activation step, often mediated by cytochrome P-450 monooxygenases. nih.govnih.gov Conversely, hydroxylamines can be reduced to the corresponding amines.

In the context of this compound, studies have shown its interconversion with 4-nitrosodiphenyl ether. In the presence of NAD(P)H, 4-nitrosodiphenyl ether is rapidly reduced to this compound. nih.gov Conversely, in the absence of NAD(P)H, this compound is converted to 4-nitrosodiphenyl ether. nih.gov This indicates a dynamic equilibrium between the hydroxylamine and nitroso forms, which can be influenced by the cellular redox state. This cycling can contribute to the toxic effects of the parent nitroaromatic compound.

Compound NameAbbreviation
This compound4-NHOH-DPE
4-Nitrodiphenyl ether4-NO2-DPE
4-Nitrosodiphenyl ether4-NO-DPE
4-Aminodiphenyl ether4-NH2-DPE
Flavin mononucleotideFMN
Nicotinamide adenine dinucleotide (reduced)NADH
Nicotinamide adenine dinucleotide phosphate (reduced)NADPH
Hydroxylaminobenzene
2-Aminophenol
3-Hydroxylaminophenol
4-Hydroxylaminotoluene
2-Chloro-5-hydroxylaminophenol
4-Hydroxylaminobenzoate
EnzymeEC NumberReaction
Nitroreductase1.-.-.-Nitroaromatic + NAD(P)H + H+ ⇌ Hydroxylamine + NAD(P)+
Hydroxylaminobenzene mutase5.4.4.1(Hydroxyamino)benzene ⇌ 2-Aminophenol
Cytochrome P-450 monooxygenase1.14.-.-Arylamine + O2 + NADPH + H+ ⇌ N-Hydroxy arylamine + H2O + NADP+

Enzymatic Conjugation Pathways (e.g., glucuronidation, acetylation at a chemical level)

Enzymatic conjugation is a primary mechanism for the metabolism of xenobiotics, including N-hydroxy arylamines. These phase II reactions increase the water solubility of the compounds, facilitating their excretion. For this compound, two principal conjugation pathways are anticipated based on the metabolism of structurally similar aromatic amines: glucuronidation and acetylation.

Glucuronidation: This process involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the hydroxylamine moiety, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). N-glucuronidation is a known pathway for carcinogenic aromatic amines and their N-hydroxy derivatives. chemsrc.comnih.gov For this compound, this would result in the formation of an N-glucuronide conjugate. This conjugate is significantly more polar than the parent compound. The stability of such N-glucuronides can be pH-dependent, with hydrolysis potentially occurring in acidic environments, which could release the original hydroxylamine. oup.comhyphadiscovery.com Studies on other aromatic amines, such as 4-aminobiphenyl, have shown that N-glucuronidation of the N-hydroxy metabolite is a key metabolic step. wikipedia.org

Acetylation: Acetylation of N-hydroxy arylamines is another significant metabolic pathway, catalyzed by N-acetyltransferases (NATs). This reaction can occur via two primary mechanisms: N-acetylation of the nitrogen atom or O-acetylation of the hydroxyl group. O-acetylation of N-hydroxy arylamines is considered a critical activation step, as it forms an unstable N-acetoxy ester. nih.gov This intermediate can spontaneously break down to form a highly reactive nitrenium ion. Human polymorphic N-acetyltransferase is known to readily O-acetylate various N-hydroxy amine substrates, which can lead to the formation of DNA adducts. nih.gov Given its structure, this compound is a likely substrate for O-acetylation, a pathway that could lead to bioactivation.

Table 1: Anticipated Enzymatic Conjugation Pathways for this compound

Conjugation Pathway Enzyme Family Cofactor Potential Product Biological Significance
Glucuronidation UDP-glucuronosyltransferases (UGTs) UDP-glucuronic acid N-glucuronide conjugate Detoxification and excretion
Acetylation N-acetyltransferases (NATs) Acetyl-CoA N-acetoxy ester Bioactivation to a reactive intermediate

Investigation of Chemical Adduct Formation with Biological Macromolecules (e.g., DNA, proteins)

The formation of covalent adducts between reactive metabolites of xenobiotics and biological macromolecules like DNA and proteins is a key initiating event in chemical toxicity and carcinogenesis. For this compound, the potential for adduct formation is high, proceeding through its bioactivation.

The metabolic activation of aromatic amines, including the parent compound 4-phenoxyaniline (B93406), typically begins with N-hydroxylation to form the hydroxylamine, in this case, this compound. nih.gov This N-hydroxy metabolite can then undergo further activation, most notably through O-acetylation as described above, to form a reactive nitrenium ion. nih.gov This electrophilic intermediate can then attack nucleophilic sites on DNA bases and amino acid residues in proteins.

DNA Adducts: The nitrenium ion derived from this compound is expected to react with DNA, forming covalent adducts. Studies with the closely related carcinogen 4-aminobiphenyl have extensively documented the formation of DNA adducts from its N-hydroxy metabolite. nih.gov The primary site of adduction for many aromatic amines is the C8 position of guanine. nih.gov The formation of such adducts can lead to mutations during DNA replication if not repaired, which is a critical step in the initiation of cancer. nih.gov

Protein Adducts: Reactive metabolites of aromatic amines can also bind covalently to proteins. nih.gov Nucleophilic amino acid residues, such as cysteine and lysine, are potential targets for the nitrenium ion generated from this compound. mdpi.com The formation of protein adducts can lead to the disruption of normal protein function and can serve as biomarkers of exposure to the parent compound. For instance, hemoglobin and serum albumin adducts of 4-aminobiphenyl have been used to monitor human exposure to this carcinogen. nih.gov

Table 2: Potential Macromolecular Adducts of this compound

Macromolecule Proposed Reactive Intermediate Potential Adduct Type Consequence
DNA Nitrenium ion Covalent bond to DNA bases (e.g., C8 of guanine) Genotoxicity, initiation of carcinogenesis
Protein Nitrenium ion Covalent bond to nucleophilic amino acids (e.g., cysteine, lysine) Altered protein function, potential for use as a biomarker of exposure

Environmental Chemistry and Degradation Pathways

Photodegradation Mechanisms under Environmental Conditions

Photodegradation, or the breakdown of compounds by light, is a significant pathway for the transformation of diphenyl ether herbicides and their metabolites. inchem.orgnovapublishers.com 4-Hydroxylaminodiphenyl ether is a photoproduct of the herbicide nitrofen (B51676), formed through the photoreduction of the nitro group. acs.org The stability of such compounds is low, and they are rapidly photodegraded in solution and on surfaces. inchem.org

The photodegradation process is initiated by the absorption of ultraviolet (UV) radiation from sunlight. nih.gov The rate and extent of degradation are dependent on the intensity and wavelength of the light. For many organic pollutants, the process can be accelerated by the presence of photosensitizers in the environment. novapublishers.com The photooxidation of polymers, a related process, is induced by UV radiation and can be accelerated by catalysts or higher temperatures. nih.gov In the case of nitroaromatic compounds, the conjugative interaction between the nitro group and the aromatic ring influences the compound's UV absorption spectrum and its susceptibility to photochemical reactions. epa.gov

The surrounding medium, or matrix, significantly influences photodegradation rates and pathways. Solvents can affect the stability of the compound and its intermediates. For instance, the photolysis of polybrominated diphenyl ethers (PBDEs), a related class of compounds, is influenced by the solvent. bohrium.com In studies of hydroxylated PBDEs, different photochemical pathways leading to distinct products were observed depending on whether the reaction was direct photolysis or indirect photooxidation initiated by reactive oxygen species formed by photosensitization in the matrix. rsc.org For example, the photodecomposition of the herbicide nitrofen is rapid in solution. inchem.org Similarly, the photodegradation of the insecticide diazinon (B1670403) is slow in distilled water but significantly faster in natural waters, which contain dissolved organic matter that can act as photosensitizers. aloki.hu

Chemical Degradation Pathways in Environmental Matrices

Chemical degradation of this compound and its parent compounds can occur through several pathways, including reduction, oxidation, and hydrolysis, particularly in soil and water. frontiersin.orgnih.gov

Reduction: The transformation of nitro-diphenyl ethers in the environment often proceeds via reduction of the nitro group. This process is significantly faster under flooded, anaerobic soil conditions compared to upland, aerobic conditions. tandfonline.com The reduction pathway typically involves the formation of a nitroso intermediate, followed by the hydroxylamino derivative (this compound), and finally the corresponding amino derivative (4-aminodiphenyl ether). inchem.orgtandfonline.com

Oxidation: Advanced Oxidation Processes (AOPs) are effective in degrading persistent organic pollutants. bohrium.com While specific oxidation studies on this compound are limited, research on related compounds shows that oxidative mechanisms, often involving hydroxyl radicals, can lead to the cleavage of the ether bond and degradation of the aromatic rings. bohrium.comaloki.hu

Hydrolysis: Hydrolysis involves the cleavage of a chemical bond by the addition of water. The ether linkage in diphenyl ether compounds can be subject to cleavage. However, nitrofen is reported to be hydrolytically stable. inchem.org Degradation of the parent compound, and subsequently the formation and degradation of this compound, is therefore more likely to be dominated by reductive and photochemical processes. inchem.orgtandfonline.com

Table 1: Key Chemical Degradation Pathways for Nitro-Diphenyl Ethers leading to this compound

PathwayReactantIntermediate ProductFinal Product (in this sequence)Environmental Conditions
Reduction 4-Nitrodiphenyl ether (e.g., Nitrofen)This compound 4-Aminodiphenyl etherAnaerobic, flooded soils

Microbial Transformation and Bioremediation Studies of the Chemical Structure

Microbial degradation is a primary pathway for the breakdown of diphenyl ether herbicides in the environment. frontiersin.orgnih.gov Microorganisms can utilize organic pollutants as a source of carbon and energy, employing diverse metabolic strategies like oxidation, reduction, and hydrolysis. nih.gov

The reduction of the nitro group of compounds like nitrofen to form aminonitrofen is a key metabolic step observed in multiple organisms. inchem.org This suggests that microorganisms are capable of producing this compound as an intermediate. Studies have shown that the degradation of diphenyl ether herbicides to their amino derivatives in soil involves both chemical and microbial processes. tandfonline.com

Furthermore, the cleavage of the stable ether bond is a critical step for complete mineralization. Various microorganisms, including bacteria and fungi, have been identified that can break this bond in related compounds. researchgate.netnih.gov For instance, the bacterium Acinetobacter sp. TUS-SO1 has been shown to oxidatively cleave the ether bond in 2-phenoxyacetophenone, a model compound for the β-O-4 linkage in lignin (B12514952) which is structurally related to the diphenyl ether core. nih.gov Bioremediation strategies often focus on isolating and utilizing such highly efficient microbial strains to clean up contaminated sites. frontiersin.org

Table 2: Microbial Processes in the Transformation of Diphenyl Ether Structures

Microbial ProcessTarget Bond/GroupExample Organism(s)Significance
Nitroreduction Nitro Group (-NO₂)Various soil microbesFormation of hydroxylamino and amino derivatives
Ether Bond Cleavage Ether Linkage (-O-)Acinetobacter sp., Sphingomonas wittichii RW1Breakdown of the core diphenyl ether structure

Environmental Fate and Transport Modeling based on Chemical Properties

Environmental fate and transport models are used to predict how a chemical will move and partition between different environmental compartments such as air, water, soil, and sediment. rsc.orgd-nb.info These models rely on the chemical's intrinsic properties, including its water solubility, vapor pressure, and partitioning coefficients like the octanol-water partitioning coefficient (Kow). d-nb.info

Models like the fugacity-based Equilibrium Criterion (EQC) model, used for PBDEs, show that hydrophobic compounds have a high affinity for partitioning into sediments and soils. d-nb.info Less hydrophobic or more polar metabolites like this compound would likely be more mobile in water but strongly adsorb to soil and sediment particles, limiting long-range transport. environment-agency.gov.uk Its high reactivity suggests it would be a transient species, quickly transforming into other compounds, and thus its transport would be limited compared to more persistent parent herbicides. inchem.org

Future Research Directions in Hydroxylaminodiphenyl Ether Chemistry

The field of hydroxylaminodiphenyl ether chemistry, while specific, is representative of the broader challenges and opportunities within the study of aryl hydroxylamines. These compounds are pivotal intermediates in chemical and biological processes, yet their inherent reactivity and potential instability present unique hurdles. Future research is poised to address these challenges through innovative and multidisciplinary approaches, aiming for more efficient, sustainable, and selective chemical transformations. The following sections outline key directions that will likely shape the future of research on 4-hydroxylaminodiphenyl ether and its analogues.

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 4-Hydroxylaminodiphenyl ether in laboratory settings?

  • Methodological Answer :

  • Respiratory Protection : Use a respiratory filter for brief exposure or low pollution; for prolonged exposure, use an independent air-supply respirator .
  • Glove Selection : Prioritize gloves with validated penetration times and degradation resistance. Due to limited data, consult multiple SDS and manufacturer specifications (e.g., nitrile or neoprene gloves) .
  • Eye Protection : Tightly sealed goggles are mandatory to prevent severe eye irritation .
  • First-Aid Measures : For skin/eye contact, rinse immediately with water for ≥15 minutes and seek medical attention .

Q. What are the initial steps for synthesizing this compound derivatives?

  • Methodological Answer :

  • Reaction Setup : Use reflux conditions with a catalyst (e.g., NaOH or H₂SO₄) to promote ether bond formation, as demonstrated in analogous biphenyl ether syntheses .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Confirm purity via TLC and melting point analysis .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer :

  • Short-Term Storage : Keep in airtight containers at 4°C with desiccants to prevent hydrolysis .
  • Long-Term Storage : Use inert atmospheres (argon/nitrogen) at room temperature, avoiding direct light .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for this compound across studies?

  • Methodological Answer :

  • Bias Assessment : Evaluate study designs for allocation concealment and blinding. Trials with inadequate concealment may overestimate effects by 30–41% .
  • Systematic Review : Follow the EPA’s High Production Volume (HPV) protocol: aggregate peer-reviewed data, prioritize recent reviews, and exclude non-English studies unless unique .
  • Dose-Response Analysis : Use in vitro models (e.g., hepatocyte assays) to validate in vivo findings and adjust for interspecies variability .

Q. What analytical techniques are optimal for characterizing this compound’s structural and purity profile?

  • Methodological Answer :

  • Structural Confirmation : Combine NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to resolve stereochemistry. Cross-reference with InChIKey databases (e.g., XQXPVVBIMDBYFF for related phenolic acids) .
  • Purity Assessment : Use HPLC-UV (C18 column, 254 nm) with spiked standards to quantify impurities ≤0.1% .

Q. How can experimental designs minimize bias when studying this compound’s pharmacological effects?

  • Methodological Answer :

  • Randomization : Implement block randomization with concealed allocation (e.g., sealed envelopes) to reduce selection bias .
  • Blinding : Use double-blinding for treatment administration and outcome assessment to mitigate performance/detection bias, which can reduce effect exaggeration by 17% .
  • Power Analysis : Calculate sample size using preliminary data (α=0.05, β=0.2) to ensure statistical robustness .

Q. What strategies are recommended for ecological risk assessment of this compound?

  • Methodological Answer :

  • Tiered Testing : Begin with acute toxicity assays (e.g., Daphnia magna LC₅₀) and progress to chronic studies (e.g., algal growth inhibition) .
  • Bioaccumulation Modeling : Apply quantitative structure-activity relationship (QSAR) tools to predict log Kow and BCF values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.